molecular formula C15H17N5 B5753226 N-isobutyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-isobutyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B5753226
M. Wt: 267.33 g/mol
InChI Key: XHFMPXUAGVKAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as IPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.

Mechanism of Action

The mechanism of action of N-isobutyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not fully understood, but it is believed to work by inhibiting specific enzymes or signaling pathways in cells. For instance, N-isobutyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to inhibit the activity of protein kinase B (Akt), which is involved in cell survival and proliferation. Additionally, N-isobutyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to activate the AMP-activated protein kinase (AMPK), which plays a role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
N-isobutyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to have several biochemical and physiological effects. For instance, it can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. Additionally, N-isobutyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to improve glucose uptake and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using N-isobutyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments is that it has shown a high degree of selectivity towards specific enzymes or signaling pathways, making it a potentially useful tool for studying these processes. However, one limitation is that the synthesis of N-isobutyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be complex and time-consuming, which may limit its availability for some researchers.

Future Directions

There are several possible future directions for research on N-isobutyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. For instance, it could be further evaluated for its potential as an anti-cancer agent, particularly in combination with other drugs or therapies. Additionally, N-isobutyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine could be studied for its effects on other diseases or conditions, such as neurodegenerative disorders or cardiovascular disease. Further research could also focus on optimizing the synthesis of N-isobutyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine to make it more accessible for use in lab experiments.

Synthesis Methods

N-isobutyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be synthesized through a multistep process involving the condensation of 5-amino-1-phenylpyrazole-4-carboxylic acid with isobutyl isocyanate, followed by cyclization with triethyl orthoformate. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-isobutyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown promising results in various scientific research applications. For instance, it has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, N-isobutyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been evaluated for its anti-inflammatory properties, with studies showing that it can reduce inflammation in animal models of arthritis.

properties

IUPAC Name

N-(2-methylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c1-11(2)8-16-14-13-9-19-20(15(13)18-10-17-14)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFMPXUAGVKAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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